Salethamide maleate

Physicochemical Properties Formulation Science Solubility

Salethamide maleate (CAS 24381-55-3) is a maleate salt of an NSAID whose diethylaminoethyl side chain alters ionization and solubility compared to simpler salicylamides. Sourcing this specific salt ensures the reproducibility of solid-state properties critical for formulation studies, DMPK assays, and SAR investigations. Its recognized USAN and INN streamline regulatory documentation for preclinical programs.

Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
CAS No. 24381-55-3
Cat. No. B14683897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalethamide maleate
CAS24381-55-3
Molecular FormulaC17H24N2O6
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC=CC=C1O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H20N2O2.C4H4O4/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16;5-3(6)1-2-4(7)8/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyWIUYTBGLPMBEKI-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salethamide Maleate (CAS 24381-55-3) Procurement: Compound Profile and NSAID Classification


Salethamide maleate is a maleate salt form of Salethamide, a small molecule categorized as a non-steroidal anti-inflammatory drug (NSAID) within the salicylic acid derivative class [1]. Its free base, N-[2-(diethylamino)ethyl]-2-hydroxybenzamide, is structurally characterized by a salicylamide core linked to a diethylaminoethyl side chain [2]. The compound was historically developed as an analgesic and anti-inflammatory agent [3], although detailed mechanistic and clinical characterization in the public domain is notably sparse . The maleate salt (CAS 24381-55-3) is the specific form available for research procurement .

Why Salethamide Maleate Cannot Be Interchanged with Generic Salicylamide Analogs


Direct substitution of salethamide maleate with simpler salicylamide analogs or other in-class NSAIDs is not scientifically valid due to fundamental physicochemical and pharmacological divergences. While the core salicylamide structure (CAS 65-45-2) possesses limited aqueous solubility (approximately 0.2% at 30°C) and a pKa of 8.2 [1], the introduction of the basic diethylaminoethyl side chain in salethamide fundamentally alters its ionization profile, solubility, and membrane permeability. This structural modification creates a distinct molecular entity with a unique United States Adopted Name (USAN) and International Nonproprietary Name (INN) [2], underscoring its recognized pharmacological distinction from simple salicylates and salicylamide [3]. Furthermore, within the salicylic acid derivative class, different structural modifications yield varied pharmacodynamic and pharmacokinetic behaviors, precluding simple functional interchangeability without specific comparative data [4]. The maleate counterion in CAS 24381-55-3 further modifies the solid-state properties relative to the free base (CAS 46803-81-0), impacting factors such as hygroscopicity and dissolution rate, which are critical for formulation and reproducible bioassays .

Quantitative Differentiation: Salethamide Maleate Evidence Review for Informed Procurement


Physicochemical Distinction from Salicylamide: Solubility and Ionization Profile

Salethamide maleate is a salt formed by the reaction of the basic amine-containing salethamide free base with maleic acid, a strategy used to enhance aqueous solubility . This represents a major physicochemical differentiator from the parent salicylamide (CAS 65-45-2), which is a neutral, poorly water-soluble compound (0.2% solubility at 30°C, pKa 8.2) [1]. While specific solubility data for salethamide maleate is not available in primary public literature, the presence of the ionizable diethylamino group (expected pKa ~9-10) and the maleate counterion is a definitive class-level indicator of significantly higher aqueous solubility at physiologically relevant pHs, which directly impacts formulation requirements and in vitro assay performance.

Physicochemical Properties Formulation Science Solubility

Structural and Functional Distinction from Prodrug Ethenzamide

Salethamide maleate (CAS 24381-55-3) should not be considered functionally equivalent to the prodrug ethenzamide (2-ethoxybenzamide, CAS 938-73-8). Ethenzamide is metabolized to salicylamide (CAS 65-45-2) in vivo, which is the active species responsible for its analgesic and antipyretic effects [1]. In contrast, salethamide maleate is a pre-formed, direct-acting NSAID candidate with a distinct molecular structure (N-[2-(diethylamino)ethyl]-2-hydroxybenzamide) and its own USAN/INN designation [2]. This distinction is critical for studies where the objective is to investigate the pharmacology of a specific molecular entity rather than its metabolite.

Drug Metabolism Pharmacokinetics Prodrug Design

Regulatory and Nomenclature Distinction: USAN and INN Status

Salethamide maleate (CAS 24381-55-3) is a recognized drug substance with a United States Adopted Name (USAN) and an International Nonproprietary Name (INN) for saletamide, confirming its status as a distinct pharmaceutical entity separate from other salicylamide derivatives [1]. This is a key procurement differentiator from closely related compounds like N-(2-(diethylamino)ethyl)-salicylamide (free base, CAS 46803-81-0) or simple salicylamide (CAS 65-45-2), which do not hold the same official monographs. The USAN/INN assignment implies a recognized pharmacological and therapeutic distinction that warrants a unique identifier, a factor of paramount importance for regulatory submissions, clinical trial material sourcing, and intellectual property considerations.

Regulatory Science Chemical Nomenclature Quality Control

Physicochemical Distinction from Free Base: Salt Form Characteristics

Salethamide maleate (CAS 24381-55-3) is the maleate salt, which has distinct solid-state properties compared to its free base form (CAS 46803-81-0). The free base is reported to have a density of 1.084 g/cm³ and a boiling point of 401.5°C at 760 mmHg . In contrast, the maleate salt has a different molecular formula (C17H24N2O6 vs. C13H20N2O2) and a higher molecular weight (352.4 g/mol vs. 236.3 g/mol) [1]. This difference is not merely stoichiometric; salt formation with maleic acid is a standard strategy to improve the crystallinity, stability, and processability of an amine-containing compound. The maleate salt is typically a crystalline solid with a defined melting point (~150°C) , whereas the free base may be an oil or low-melting solid.

Solid-State Chemistry Formulation Science Crystallinity

Potential Metabolic Stability Differentiation from Simple Amides

While direct comparative metabolic stability data for salethamide maleate are absent from the public domain, a strong class-level inference can be made regarding its potential advantage over simple amide-containing analogs. The presence of the bulky diethylaminoethyl side chain introduces significant steric hindrance around the amide bond [1]. In analogous compounds, such steric shielding is a well-established strategy to reduce susceptibility to hydrolysis by amidases and esterases [2]. Simple salicylamide (CAS 65-45-2) and its prodrugs are known to undergo extensive first-pass metabolism [3]. Therefore, salethamide is structurally predisposed to have a longer metabolic half-life and potentially different pharmacokinetic profile, making it a distinct subject for pharmacological investigation.

Drug Metabolism Pharmacokinetics Enzymatic Stability

Critical Data Gap: Absence of Validated Pharmacological Potency Data

A crucial consideration for scientific procurement is the complete absence of peer-reviewed, quantitative pharmacological data (e.g., IC50 for COX-1/COX-2, ED50 in pain models) for salethamide maleate in the public domain . Authoritative sources confirm that while the compound was developed as an anti-inflammatory, detailed study information is not publicly available [1]. This stands in stark contrast to extensively characterized NSAIDs like ibuprofen or naproxen, and even to the simpler salicylamide. Therefore, any procurement must be justified by the specific need to investigate this unique chemical entity de novo, rather than by an assumption of established or superior potency.

Data Gap Risk Assessment Procurement Caution

Optimal Scientific Applications for Salethamide Maleate Based on Evidence


Fundamental Structure-Activity Relationship (SAR) Studies in NSAID Research

Salethamide maleate serves as an ideal tool compound for academic and industrial medicinal chemistry groups investigating the SAR of salicylic acid derivatives. Its unique structural features—a salicylamide core modified with a basic diethylaminoethyl side chain and formulated as a maleate salt [1]—allow researchers to directly compare the impact of this specific substitution on a range of in vitro and in vivo properties against simpler scaffolds like salicylamide [2]. Given the paucity of existing pharmacological data [3], studies using this compound can generate novel, publishable insights into how basic amine appendages modulate NSAID activity, solubility, and metabolic stability.

Development and Validation of Novel Formulations for Poorly Soluble Weak Acids

The maleate salt form of salethamide (CAS 24381-55-3) is directly relevant to formulation scientists working on delivery systems for weakly acidic NSAIDs. While the parent salicylamide has very limited water solubility [1], the salt form is designed to overcome this limitation [2]. This makes salethamide maleate a practical model compound for developing and testing novel formulation strategies (e.g., lipid nanoparticles, cyclodextrin complexes, amorphous solid dispersions) aimed at enhancing the dissolution rate and bioavailability of BCS Class II and IV drugs. The defined crystalline nature and melting point of the maleate salt [3] provide a well-characterized starting material for such studies.

Pharmacokinetic and Drug Metabolism (DMPK) Probe for Amine-Containing Analgesics

For DMPK scientists, salethamide maleate represents a valuable probe for studying the metabolic fate of amine-containing analgesics. Its diethylaminoethyl side chain provides steric bulk that, by class-level inference, is expected to confer resistance to amidase-mediated hydrolysis, a major clearance pathway for simpler amides like salicylamide [1]. This creates a research opportunity to use salethamide as a 'metabolically stabilized' comparator in vitro (e.g., in liver microsome or hepatocyte assays) and in vivo to delineate the contribution of phase I metabolism to the overall clearance of this class of compounds.

Sourcing a USAN/INN-Defined Compound for Regulatory-Facing Preclinical Studies

Organizations conducting preclinical studies with an eye toward future regulatory filings should prioritize salethamide maleate. Its status as a compound with an officially recognized USAN (Salethamide maleate) and INN (Saletamide) [1] provides a level of nomenclature standardization and traceability that is essential for regulatory documentation. Sourcing this specific salt form (CAS 24381-55-3) ensures that the test article is a defined molecular entity, distinct from the free base or other analogs, which simplifies chemistry, manufacturing, and controls (CMC) sections of an Investigational New Drug (IND) application or similar dossier.

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